molecular formula C65H107F4NO28 B7909497 Ald-Ph-PEG24-TFP ester

Ald-Ph-PEG24-TFP ester

Cat. No.: B7909497
M. Wt: 1426.5 g/mol
InChI Key: GWKLAEJMSBKWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide, while the TFP ester undergoes amide coupling with amino-bearing molecules . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the functional groups.

Industrial Production Methods

Industrial production of Ald-Ph-PEG24-TFP ester involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to achieve a purity of ≥95% . The compound is then stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG24-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Primary Amines: React with the TFP ester group to form amide bonds.

    Aminooxy and Hydrazide: React with the benzaldehyde group to form Schiff bases or oximes.

    Organic Solvents: Used to dissolve the reactants and facilitate the reactions.

    Controlled Temperatures: Ensure the stability and reactivity of the functional groups.

Major Products Formed

Mechanism of Action

Ald-Ph-PEG24-TFP ester functions as a linker in PROTAC molecules, which consist of two distinct ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLAEJMSBKWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H107F4NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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